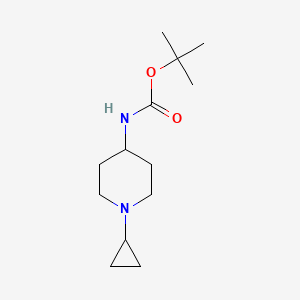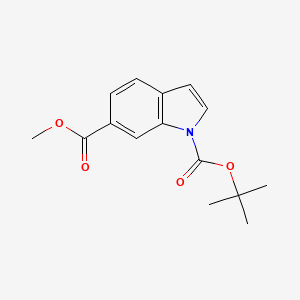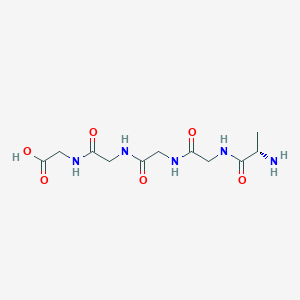
1-Methyl-3,4-dihydroquinoxalin-2(1H)-one
Descripción general
Descripción
“1-Methyl-3,4-dihydroquinoxalin-2(1H)-one” is a chemical compound with the molecular formula C9H10N2O . It has a molecular weight of 162.19 .
Synthesis Analysis
The synthesis of “1-Methyl-3,4-dihydroquinoxalin-2(1H)-one” involves several steps . One method involves the reaction of cyanoacetic acid with oxalyl chloride, followed by N,N-dimethylformamide. This mixture is then reacted with N-methylaniline and trimethylamine .Molecular Structure Analysis
The molecular structure of “1-Methyl-3,4-dihydroquinoxalin-2(1H)-one” consists of 9 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom .Aplicaciones Científicas De Investigación
Antitumor Properties
1-Methyl-3,4-dihydroquinoxalin-2(1H)-one has been studied for its antitumor properties. A specific derivative, 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, demonstrated significant antitumor activity in mice and exhibited extremely high antiproliferative activity in human tumor cell lines. It inhibited tumor cell proliferation, induced apoptosis, and disrupted tumor vasculature, positioning it as a novel class of tubulin-binding tumor-vascular disrupting agents (Cui et al., 2017).
Enzyme Interaction Studies
This compound has been synthesized as a potential substrate for horseradish peroxidase (HRP) and its mimetic enzyme hemin. Studies found that certain derivatives of 3,4-dihydroquinoxalin-2(1H)-one showed comparable ability for H2O2 detection in HRP and hemin catalyzed reactions (Li & Townshend, 1997).
Synthetic Chemistry Applications
1-Methyl-3,4-dihydroquinoxalin-2(1H)-one has been used in synthetic chemistry, specifically in the synthesis of pyrroloquinoxalinones via azomethine ylide 1,3-dipolar cycloaddition chemistry. This approach results in the formation of substituted tetrahydropyrroloquinoxalinones (Choi & Coldham, 2019).
AMPA-Receptor Antagonism for Anticonvulsant Activity
A series of derivatives of 3,4-dihydroquinoxalin-2(1H)-one were designed and synthesized to evaluate their α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA)-receptor antagonism as a proposed mode of anticonvulsant activity. The molecular modeling of these compounds correlated strongly with biological screening, indicating significant anticonvulsant activities (El-Helby et al., 2017).
Pharmaceutical Synthesis
This compound has also been explored in the pharmaceutical synthesis context. The 3-Acylmethylidene-3,4-dihydroquinoxalin-2(1H)-ones, which possess a wide range of physical and pharmaceutical applications, can be prepared by cyclocondensation of o-phenylenediamines and aroylpyruvates (Dobiáš et al., 2017).
Antitubercular Activity
A study evaluated various derivatives of 3,4-dihydroquinoxalin-2(1H)-one for their antitubercular potency against Mycobacterium tuberculosis. Certain derivatives exhibited significant antitubercular potencies, suggesting their potential as antitubercular agents (Das et al., 2010).
Propiedades
IUPAC Name |
1-methyl-3,4-dihydroquinoxalin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-11-8-5-3-2-4-7(8)10-6-9(11)12/h2-5,10H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFWAVAHCZRTHLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CNC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10612118 | |
| Record name | 1-Methyl-3,4-dihydroquinoxalin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10612118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-3,4-dihydroquinoxalin-2(1H)-one | |
CAS RN |
20934-50-3 | |
| Record name | 1-Methyl-3,4-dihydroquinoxalin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10612118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methyl-1,2,3,4-tetrahydroquinoxalin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Methyl 4-({[4-(pyridin-3-yl)pyrimidin-2-yl]amino}methyl)benzoate](/img/structure/B1342472.png)





![2-(2-Fluorophenyl)-1-phenyl-1H-benzo[d]imidazole](/img/structure/B1342482.png)



![2-(Piperidin-3-yl)benzo[d]thiazole](/img/structure/B1342488.png)

![[2-(2,3-Dihydro-1H-indol-1-yl)-2-oxo-1-phenylethyl]amine](/img/structure/B1342495.png)